molecular formula C35H49IN8O8 B12592834 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide CAS No. 649727-50-4

3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide

Cat. No.: B12592834
CAS No.: 649727-50-4
M. Wt: 836.7 g/mol
InChI Key: ZNTOMFGTODRUBV-AFASLCHUSA-N
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Description

3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex peptide compound It is characterized by the presence of iodine on the tyrosine residue and a sequence of amino acids that include tyrosine, alanine, phenylalanine, glycine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The iodine atom is introduced through iodination of the tyrosine residue using reagents such as iodine monochloride or N-iodosuccinimide under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodotyrosine derivatives.

    Reduction: Reduction reactions can remove the iodine atom, converting it back to tyrosine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodotyrosine derivatives, while substitution reactions can produce various substituted tyrosine analogs.

Scientific Research Applications

3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the tyrosine residue can play a crucial role in these interactions, potentially altering the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades and regulatory mechanisms in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-L-tyrosine: A simpler analog with only the iodinated tyrosine residue.

    L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide: Lacks the iodine atom but has a similar peptide sequence.

    L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valyl-L-α-asparagine: Another peptide with a similar sequence but different amino acid composition.

Uniqueness

3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is unique due to the presence of the iodine atom on the tyrosine residue, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of iodination on peptide properties and functions.

Properties

CAS No.

649727-50-4

Molecular Formula

C35H49IN8O8

Molecular Weight

836.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C35H49IN8O8/c1-18(2)29(34(51)39-16-27(38)46)44-35(52)30(19(3)4)43-28(47)17-40-33(50)25(15-21-9-7-6-8-10-21)42-31(48)20(5)41-32(49)24(37)14-22-11-12-26(45)23(36)13-22/h6-13,18-20,24-25,29-30,45H,14-17,37H2,1-5H3,(H2,38,46)(H,39,51)(H,40,50)(H,41,49)(H,42,48)(H,43,47)(H,44,52)/t20-,24+,25+,29+,30+/m1/s1

InChI Key

ZNTOMFGTODRUBV-AFASLCHUSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC(=C(C=C2)O)I)N

Origin of Product

United States

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